molecular formula C16H18BrN B8557956 [(4-Bromophenyl)methyl](4-isopropylphenyl)amine

[(4-Bromophenyl)methyl](4-isopropylphenyl)amine

Cat. No. B8557956
M. Wt: 304.22 g/mol
InChI Key: BKSJIHMCWOJQMO-UHFFFAOYSA-N
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Patent
US07105567B2

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using 4-bromobenzaldehyde (1.9 g) and 4-isopropylaniline (1.4 g) as starting materials, [(4-bromophenyl)methyl](4-isopropylphenyl)amine (1.8 g) was obtained. melting point: 30° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH:10]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)([CH3:12])[CH3:11]>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:17][C:16]2[CH:18]=[CH:19][C:13]([CH:10]([CH3:12])[CH3:11])=[CH:14][CH:15]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CNC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.